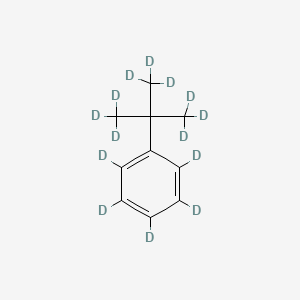

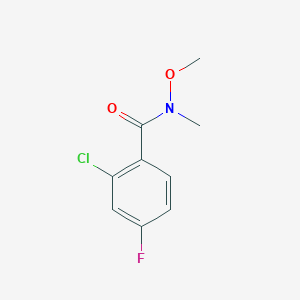

6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthetic Routes : Research has explored the synthesis of derivatives related to pyrimidin-4-amine, demonstrating various methods to create compounds with potential fungicidal properties and other biological activities. These studies detail the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids through reactions involving chloro and methylthio pyrimidines (Tumkevičius, Urbonas, & Vainilavicius, 2000; Tumkevicius, Urbonas, & Vainilavicius, 2013).

Chemical Transformations : Studies have also detailed the transformation of pyrimidinones into chloro derivatives, showcasing the chemical reactivity of these compounds and their potential as intermediates for further chemical synthesis (Botta et al., 1985).

Biological Activity

Antihypertensive Properties : Certain derivatives of pyridopyrimidin-amine have been shown to possess significant antihypertensive activity, highlighting the therapeutic potential of these compounds in treating hypertension (Bennett et al., 1981).

Antimicrobial and Antifungal Activities : Research into tricyclic compounds related to pyrimidin-4-amine has revealed significant antibacterial and antifungal activities, suggesting these compounds' potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Materials Science

- Corrosion Inhibition : Pyrimidinic Schiff bases have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic solutions, demonstrating the applicability of these compounds in protecting industrial materials (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety and Hazards

Mechanism of Action

Mode of Action

Pyrimidinamine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine may interact with its targets to suppress inflammatory responses.

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidinamine derivatives , it can be inferred that this compound may affect pathways related to inflammation.

Pharmacokinetics

The compound has a molecular weight of 22572 g/mol , which is within the range generally favorable for oral bioavailability.

Result of Action

Given the anti-inflammatory effects of pyrimidinamine derivatives , it can be inferred that this compound may help to reduce inflammation at the molecular and cellular levels.

Biochemical Analysis

Cellular Effects

The effects of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby influencing the overall metabolic state of the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies in animal models help determine the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. The localization of the compound can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name |

6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVMENDMRDQMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)

![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)

![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)